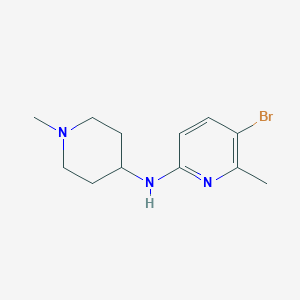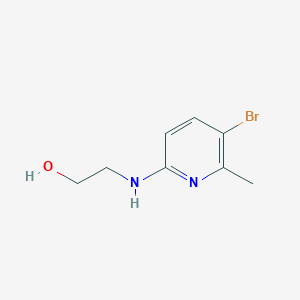
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is reacted with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent mixture of 1,4-dioxane and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 2-(6-methylpyridin-2-ylamino)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-methylpyridin-3-ylamino)ethanol
- 2-(6-Methylpyridin-2-ylamino)ethanol
- 2-(5-Chloro-6-methylpyridin-2-ylamino)ethanol
Uniqueness
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Propriétés
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBTCGVPKYYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
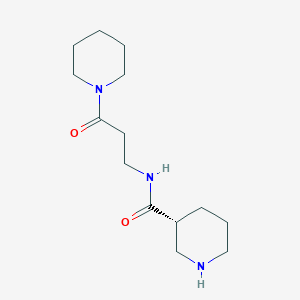
![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
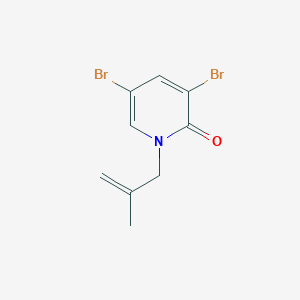
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
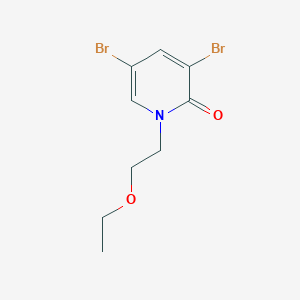
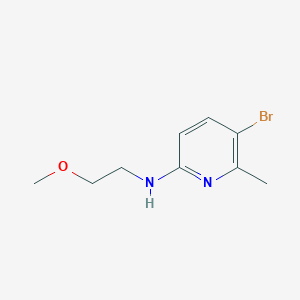
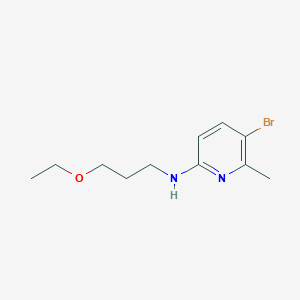
![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
